molecular formula C22H27ClN2O3S B2381264 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide CAS No. 1794850-03-5

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide

Cat. No.: B2381264
CAS No.: 1794850-03-5
M. Wt: 434.98
InChI Key: GTGGMNKZWMBOAO-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27ClN2O3S and its molecular weight is 434.98. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Research

A study explored the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to evaluate drug candidates for Alzheimer’s disease. This research highlights the potential of compounds related to 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide in addressing neurodegenerative diseases, specifically targeting enzyme inhibition activity against acetylcholinesterase (AChE) and evaluating through haemolytic activity to validate the compounds as new drug candidates. This suggests a promising approach for developing treatments for Alzheimer's disease, leveraging the structural properties of such compounds for therapeutic benefits (Rehman et al., 2018).

Antioxidant and Enzyme Inhibition Activities

Another study focused on the microwave-assisted synthesis of new sulfonyl hydrazone compounds incorporating piperidine derivatives. This research demonstrated the compounds' antioxidant capacity and anticholinesterase activity, significant for medicinal chemistry due to their role in counteracting oxidative stress and enzyme inhibition. This indicates the compound's versatility in biomedical applications, including as potential treatments for diseases where oxidative stress and enzyme dysfunction play critical roles (Karaman et al., 2016).

Lewis Basic Catalyst in Organic Synthesis

Research on l-Piperazine-2-carboxylic acid derived N-formamide highlighted its application as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines. The study underscored the critical role of the arene sulfonyl group for high enantioselectivity, achieving high yields and selectivities for a broad range of substrates. This demonstrates the compound's utility in synthetic organic chemistry, facilitating the efficient synthesis of enantiomerically pure compounds (Wang et al., 2006).

Anticancer Activity

A study on the synthesis of novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas evaluated their potential anticancer activity. This suggests that derivatives of this compound could offer a new avenue for cancer treatment, particularly in leukemia, colon cancer, and melanoma, by targeting specific cellular pathways involved in cancer progression (Szafrański & Sławiński, 2015).

Antibacterial and Antimicrobial Activities

Research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum underscored their significant potent antimicrobial activities. This highlights the potential of such compounds in addressing bacterial and fungal pathogens, offering new strategies for combating infectious diseases and contributing to the development of new antimicrobial agents (Vinaya et al., 2009).

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3S/c1-16(2)18-5-3-17(4-6-18)15-24-22(26)19-11-13-25(14-12-19)29(27,28)21-9-7-20(23)8-10-21/h3-10,16,19H,11-15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGGMNKZWMBOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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